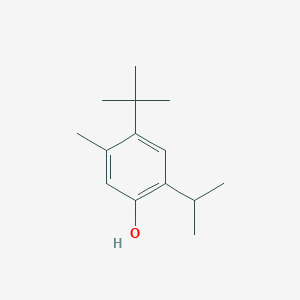
4-(tert-Butyl)-2-isopropyl-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-2-isopropyl-5-methylphenol: is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an isopropyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropyl-5-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride, methyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-2-isopropyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenol ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrocarbon derivatives with reduced hydroxyl groups.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
4-(tert-Butyl)-2-isopropyl-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in the production of polymers, resins, and other industrial materials to enhance stability and performance.
作用機序
The mechanism of action of 4-(tert-Butyl)-2-isopropyl-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
類似化合物との比較
Similar Compounds
Phenol: The simplest member of the phenol family, lacking the bulky substituents present in 4-(tert-Butyl)-2-isopropyl-5-methylphenol.
4-tert-Butylphenol: Contains a tert-butyl group but lacks the methyl and isopropyl groups.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the methyl and isopropyl groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl, methyl, and isopropyl groups enhances its stability, reactivity, and potential biological activity compared to simpler phenolic compounds.
特性
CAS番号 |
30061-93-9 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
4-tert-butyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15/h7-9,15H,1-6H3 |
InChIキー |
RIQFGDIBJAYAEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















